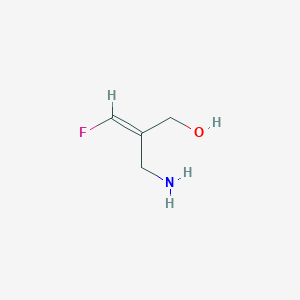

2-(Aminomethyl)-3-fluoroprop-2-en-1-ol

Description

2-(Aminomethyl)-3-fluoroprop-2-en-1-ol (C₄H₇FNO) is a fluorinated amino alcohol characterized by a propenol backbone with an aminomethyl substituent at the second carbon and a fluorine atom at the third carbon.

Properties

Molecular Formula |

C4H8FNO |

|---|---|

Molecular Weight |

105.11 g/mol |

IUPAC Name |

(E)-2-(aminomethyl)-3-fluoroprop-2-en-1-ol |

InChI |

InChI=1S/C4H8FNO/c5-1-4(2-6)3-7/h1,7H,2-3,6H2/b4-1+ |

InChI Key |

RKZWAEJDSZHKKR-DAFODLJHSA-N |

Isomeric SMILES |

C(/C(=C\F)/CO)N |

Canonical SMILES |

C(C(=CF)CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-fluoroprop-2-en-1-ol can be achieved through several methods. One common approach involves the hydroboration of a fluorinated alkene followed by amination. This method typically requires the use of borane reagents and proceeds under mild conditions . Another method involves the direct amination of a fluorinated alcohol using ammonia or amines in the presence of a catalyst .

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-3-fluoroprop-2-en-1-ol often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as ruthenium or palladium are commonly employed to facilitate the reaction . The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-fluoroprop-2-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the alkene group to an alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or carboxylic acids, while reduction results in alkanes .

Scientific Research Applications

2-(Aminomethyl)-3-fluoroprop-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as a biochemical probe due to its unique functional groups.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-3-fluoroprop-2-en-1-ol exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorinated alkene can participate in unique chemical reactions due to the electron-withdrawing effect of the fluorine atom . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(Aminomethyl)-3-fluoroprop-2-en-1-ol with three related fluorinated amino alcohols:

Key Observations :

- Fluorine Position: The target compound’s fluorine is on an unsaturated carbon (propenol), enhancing electrophilicity compared to aromatic fluorine in .

- Amino Group Reactivity: Unlike the primary amine in the target compound, 2-(Aminomethyl)piperidine features a cyclic secondary amine, reducing nucleophilicity but improving stability .

- Bulk Effects: The hexafluoropropanol group in introduces steric hindrance and electron-withdrawing effects, contrasting with the simpler propenol backbone of the target compound.

Solubility and Stability

- Target Compound: Expected to exhibit high polarity due to –OH and –NH₂ groups, favoring solubility in water or ethanol. The allylic fluorine may increase acidity of the hydroxyl group.

- Hexafluoropropanol Derivative : The hexafluoropropanol group enhances hydrophobicity and thermal stability (MW 322.14 g/mol), making it suitable for high-temperature reactions.

- Chloro-fluorophenyl Propanol : The chloro-fluorophenyl substituent (MW 215.65 g/mol) imparts lipophilicity, ideal for membrane permeability in drug candidates.

Research and Application Gaps

- Target Compound: Limited data on pharmacokinetics or toxicity necessitate further studies.

- Comparative Reactivity : The allylic fluorine in the target compound may offer unique reactivity in Suzuki-Miyaura couplings, unexplored in current literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.